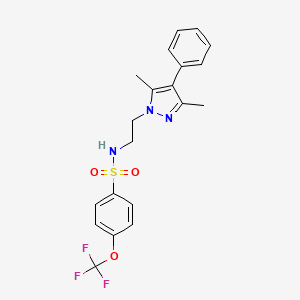
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a phenyl group and two methyl groups at positions 3 and 5, alongside an ethyl linkage and a trifluoromethoxy benzenesulfonamide moiety. The structural uniqueness contributes to its potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₁F₃N₄O₂S |
| Molecular Weight | 405.45 g/mol |
| Solubility | Soluble in organic solvents; moderate aqueous solubility |
| Stability | Stable under normal laboratory conditions |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives can inhibit various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to effective antimicrobial action .
Anti-inflammatory Effects
The compound has shown potential in inhibiting inflammatory pathways. Pyrazole derivatives are known to modulate the activity of cyclooxygenases (COX), which play a crucial role in the inflammatory response. In vitro studies have reported that related compounds significantly reduce pro-inflammatory cytokine production, suggesting therapeutic applications in treating inflammatory diseases .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast (MCF7), lung (A549), and leukemia (HL60) cell lines. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Cytotoxicity Evaluation :
- Inhibition of Enzymatic Activity :
- Mechanistic Insights :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Pyrazole Ring :
- The initial step often includes the condensation of hydrazine with a suitable diketone to form the pyrazole core.
-
Introduction of Substituents :
- Subsequent steps involve alkylation to introduce the ethyl group and trifluoromethoxy substitution on the aromatic ring.
-
Final Amidation :
- The final product is obtained through amidation with benzenesulfonic acid derivatives.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-14-19(16-6-4-3-5-7-16)15(2)26(25-14)13-12-24-30(27,28)18-10-8-17(9-11-18)29-20(21,22)23/h3-11,24H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBXNPEXIWGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














